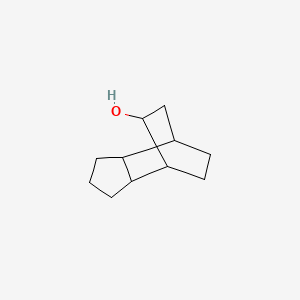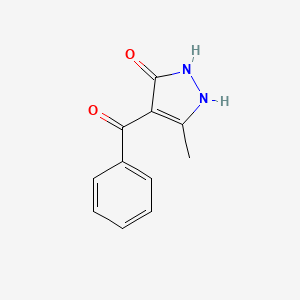![molecular formula C21H18S B14508422 1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene CAS No. 62762-07-6](/img/structure/B14508422.png)
1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene is an organic compound with the molecular formula C21H18S It is characterized by the presence of a phenylsulfanyl group attached to a prop-1-ene backbone, which is further connected to two benzene rings
Métodos De Preparación
The synthesis of 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step organic reaction. One common method involves the reaction of a phenylsulfanyl derivative with a prop-1-ene precursor under controlled conditions. The reaction is often catalyzed by a suitable base or acid to facilitate the formation of the desired product.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis. Typically, the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the product. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Análisis De Reacciones Químicas
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction process may lead to the formation of thiols or other reduced derivatives.
Substitution: The phenylsulfanyl group in the compound can undergo substitution reactions with nucleophiles or electrophiles. Common reagents used in these reactions include halogens, alkylating agents, and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced species.
Aplicaciones Científicas De Investigación
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Researchers investigate its activity against various diseases and its potential as a drug candidate.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique structural features make it a valuable component in the formulation of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene can be compared with other similar compounds to highlight its uniqueness:
Uniqueness: The presence of the phenylsulfanyl group in 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene imparts unique chemical and physical properties to the compound, distinguishing it from other similar molecules.
Propiedades
Número CAS |
62762-07-6 |
|---|---|
Fórmula molecular |
C21H18S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1,1-diphenylprop-1-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C21H18S/c1-17(22-20-15-9-4-10-16-20)21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16H,1H3 |
Clave InChI |
VRFZWSURYUYLBC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


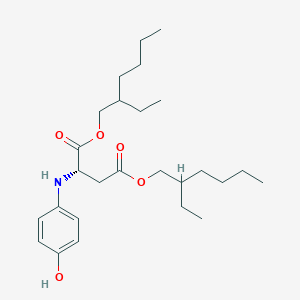
![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
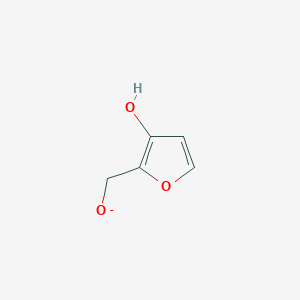
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)

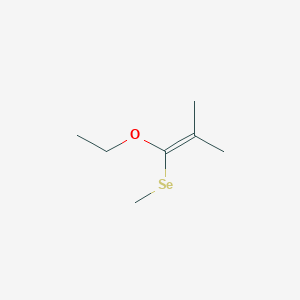
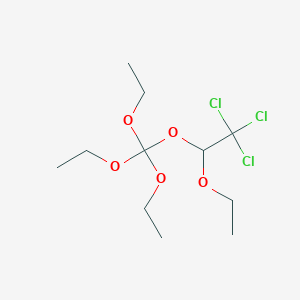
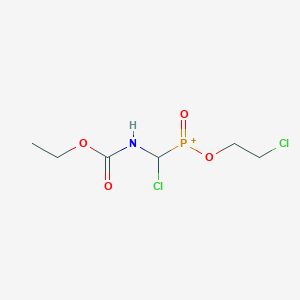
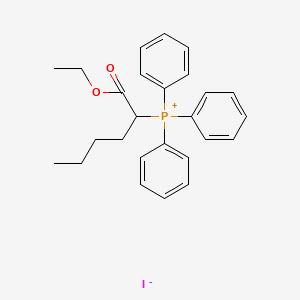
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
